

chemical structure and properties of Sulfo-Cy5 Picolyl Azide

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Compound of Interest

Compound Name: Sulfo-Cy5 Picolyl Azide

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Sulfo-Cy5 Picolyl Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfo-Cy5 Picolyl Azide**, a fluorescent probe essential for advanced bioconjugation applications. This document details the unique features of this molecule, provides structured data on its physicochemical properties, and outlines detailed experimental protocols for its use.

Chemical Structure and Core Components

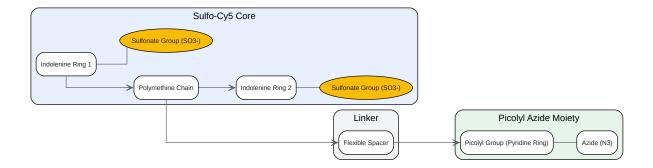
Sulfo-Cy5 Picolyl Azide is a sophisticated fluorescent dye engineered for high efficiency and specificity in bio-labeling experiments. Its structure is comprised of three key functional components: a Sulfo-Cy5 core, a picolyl azide group, and a linker arm.

Sulfo-Cy5 Core: The foundation of the molecule is the cyanine 5 (Cy5) fluorophore, a bright
and photostable dye that fluoresces in the far-red region of the spectrum. This is particularly
advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase the
molecule's water solubility, making it highly compatible with aqueous buffers used in
biological experiments.



- Picolyl Azide Group: This functional group is a key innovation for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The picolyl moiety, a pyridine ring adjacent to the azide, acts as a copper-chelating ligand.[1][2] This chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a significant acceleration of the click reaction.[1] This enhancement allows for the use of lower, less cytotoxic concentrations of copper, which is crucial for live-cell imaging and the integrity of sensitive biomolecules.[1][2]
- Linker Arm: A flexible spacer connects the Sulfo-Cy5 core to the picolyl azide group. This linker ensures that the bulky dye does not sterically hinder the click chemistry reaction and allows the fluorophore to tumble freely, which can help to maintain its high quantum yield upon conjugation.

Below is a diagram illustrating the conceptual arrangement of these components.



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Caption: Conceptual diagram of Sulfo-Cy5 Picolyl Azide's functional components.

Physicochemical Properties



The quantitative properties of **Sulfo-Cy5 Picolyl Azide** are summarized in the table below for easy reference. These properties are critical for designing and troubleshooting experiments.

Property	Value	Reference(s)
Molecular Formula	C43H52N8O11S3	[3][4][5]
Molecular Weight	953.11 g/mol	[3][4][5]
Excitation Maximum (λex)	~647-648 nm	[3][4][6]
Emission Maximum (λem)	~663-671 nm	[3][4][6]
Extinction Coefficient	~250,000 - 255,000 M ⁻¹ cm ⁻¹ at λex	[3][4][6]
Solubility	Water, DMSO, DMF, Methanol	[3][4][6]
Appearance	Blue solid	[3]
Storage Conditions	-20°C, desiccated, protected from light	[3]

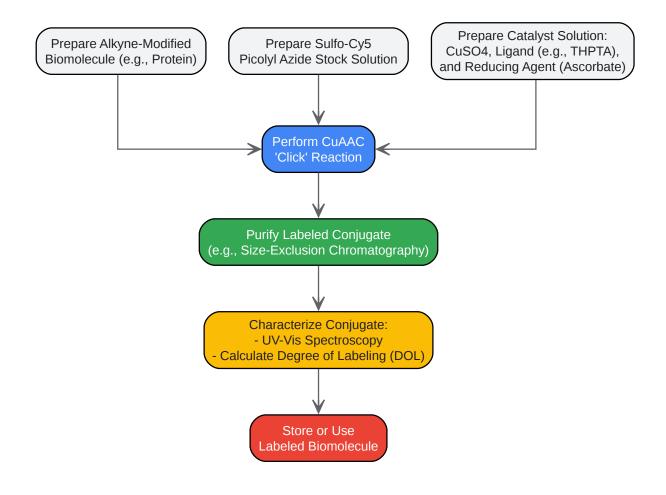
Experimental Protocols

The primary application of **Sulfo-Cy5 Picolyl Azide** is the fluorescent labeling of alkyne-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling, purification, and characterization.

General Workflow for Bioconjugation

The overall process involves the reaction of an alkyne-modified biomolecule with **Sulfo-Cy5 Picolyl Azide** in the presence of a copper(I) catalyst, followed by purification to remove excess reagents and characterization of the final conjugate.





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Caption: General experimental workflow for labeling biomolecules with **Sulfo-Cy5 Picolyl Azide**.

Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is a starting point and may require optimization based on the specific protein and experimental goals. The use of a picolyl azide allows for significantly lower copper concentrations than traditional CuAAC protocols.

Materials:

- Alkyne-modified protein in a copper-free, amine-free buffer (e.g., PBS, pH 7.4).
- Sulfo-Cy5 Picolyl Azide.



- Anhydrous DMSO.
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
- Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh).
- Deionized water.

Procedure:

- Prepare Reagents:
 - Dissolve Sulfo-Cy5 Picolyl Azide in anhydrous DMSO to a stock concentration of 10 mM.
 - Prepare a fresh solution of Sodium Ascorbate.
 - Thaw other stock solutions on ice.
- Set up the Reaction: In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL).
 - Sulfo-Cy5 Picolyl Azide stock solution (use a 2-10 molar excess relative to the protein).
 - THPTA stock solution (to a final concentration of 100-500 μ M).
 - Vortex briefly.
 - Copper(II) Sulfate stock solution (to a final concentration of 20-50 μΜ).[2]
 - Vortex briefly.
- Initiate the Reaction:
 - Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (to a final concentration of 1-5 mM).



- Vortex the reaction mixture gently.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

Purification of the Labeled Protein

It is crucial to remove unreacted dye and copper catalyst after the labeling reaction. Size-exclusion chromatography (e.g., using a desalting column) is a common and effective method.

Materials:

- Size-exclusion chromatography spin column or gravity-flow column (e.g., Sephadex G-25).
- Appropriate storage buffer (e.g., PBS, pH 7.4).

Procedure (Spin Column):

- · Prepare the Column:
 - Remove the bottom cap of the spin column and place it in a collection tube.
 - Centrifuge according to the manufacturer's instructions to remove the storage buffer.
 - Equilibrate the column by washing it 2-3 times with the desired storage buffer.
- Load the Sample:
 - Place the equilibrated column in a fresh collection tube.
 - Carefully apply the entire reaction mixture from step 3.2 to the center of the resin bed.
- Elute the Labeled Protein:
 - Centrifuge the column according to the manufacturer's protocol. The eluate will contain the purified, labeled protein. The smaller, unreacted dye molecules and catalyst components will be retained in the column resin.



Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

Procedure:

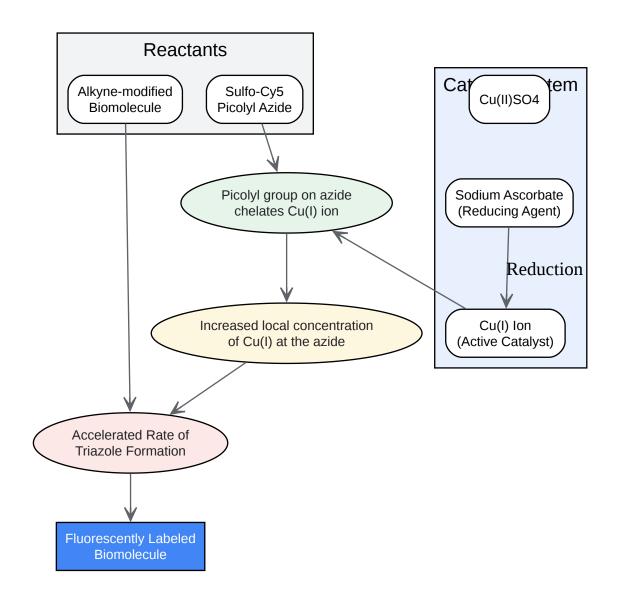
- Measure Absorbance:
 - Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀)
 and at the absorbance maximum of the dye (~648 nm for Sulfo-Cy5, A max).
- Calculate Protein Concentration:
 - The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Cy5 dyes, this is approximately 0.05.
 - The concentration of the protein is calculated using the following formula: Protein Conc. (M) = $[A_{280} (A_{max} \times CF)] / \epsilon_{protein}$ where $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
- Calculate Dye Concentration:
 - The concentration of the dye is calculated using the Beer-Lambert law: Dye Conc. (M) = A_max / ϵ _dye where ϵ _dye is the molar extinction coefficient of **Sulfo-Cy5 Picolyl Azide** (~250,000 M⁻¹cm⁻¹).[4][6]
- Calculate DOL:
 - The DOL is the molar ratio of the dye to the protein: DOL = Dye Conc. (M) / Protein Conc.
 (M)

An optimal DOL for most applications is typically between 2 and 6.[7] Higher ratios can lead to fluorescence quenching and may affect protein function.[7]



Signaling Pathways and Logical Relationships

The key advantage of **Sulfo-Cy5 Picolyl Azide** lies in its ability to accelerate the CuAAC reaction through intramolecular chelation of the copper catalyst. This principle is illustrated below.



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Caption: Principle of chelation-assisted acceleration in CuAAC reactions.

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